molecular formula C10H10F3N3O B15061571 3'-Trifluoromethylacetophenone semicarbazone

3'-Trifluoromethylacetophenone semicarbazone

Cat. No.: B15061571
M. Wt: 245.20 g/mol
InChI Key: DZATUGRJMFZZBW-UUASQNMZSA-N
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Description

3’-Trifluoromethylacetophenone semicarbazone is a chemical compound with the molecular formula C10H10F3N3O. It is a derivative of 3’-trifluoromethylacetophenone, where the carbonyl group is converted into a semicarbazone group. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-trifluoromethylacetophenone semicarbazone typically involves the reaction of 3’-trifluoromethylacetophenone with semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 3’-trifluoromethylacetophenone semicarbazone are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3’-Trifluoromethylacetophenone semicarbazone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the semicarbazone group back to the original carbonyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: 3’-trifluoromethylacetophenone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Trifluoromethylacetophenone semicarbazone has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs with potential therapeutic effects.

    Material Science: The compound is used in the synthesis of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3’-trifluoromethylacetophenone semicarbazone involves its interaction with specific molecular targets, such as enzymes or receptors. The semicarbazone group can form stable complexes with metal ions, which can inhibit enzyme activities. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3’-Trifluoromethylacetophenone: The parent compound, which lacks the semicarbazone group.

    4’-Trifluoromethylacetophenone: A positional isomer with the trifluoromethyl group at the para position.

    2’-Trifluoromethylacetophenone: Another positional isomer with the trifluoromethyl group at the ortho position.

Uniqueness

3’-Trifluoromethylacetophenone semicarbazone is unique due to the presence of both the trifluoromethyl and semicarbazone groups. This combination imparts distinct chemical and biological properties, making it valuable in various applications. The semicarbazone group enhances its ability to form stable complexes, while the trifluoromethyl group improves its lipophilicity and metabolic stability.

Biological Activity

3'-Trifluoromethylacetophenone semicarbazone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following properties:

PropertyValue
Molecular Formula C10H10F3N3O
Molecular Weight 245.20 g/mol
IUPAC Name [1-[3-(trifluoromethyl)phenyl]ethylideneamino]urea
Canonical SMILES CC(=NNC(=O)N)C1=CC(=CC=C1)C(F)(F)F

The trifluoromethyl group contributes to the compound's unique chemical behavior, enhancing its stability and reactivity, which are crucial for its biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 3-(trifluoromethyl)acetophenone with hydrazinecarboxamide. This reaction is usually conducted in ethanol or methanol under heating conditions to facilitate product formation. The process can be optimized for industrial applications to ensure high yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Several studies have investigated the anticancer potential of semicarbazones, including this compound. For instance, compounds in this class have demonstrated cytotoxic effects against various cancer cell lines, including:

  • HeLa (cervical carcinoma)
  • A549 (lung adenocarcinoma)
  • MDA-MB-361 (breast carcinoma)

In one study, the IC50 values for related compounds were reported to be around 473 µM, indicating moderate cytotoxicity compared to standard anticancer drugs like methotrexate . The mechanism of action may involve the induction of apoptosis and the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted the effectiveness of semicarbazones against Gram-positive and Gram-negative bacteria. The results indicated that this compound could serve as a lead compound for developing new antimicrobial agents.
  • Cytotoxicity Against Tumor Cells : In a comparative study, various semicarbazones were tested against human tumor cell lines. The findings showed that while the compound exhibited lower antiproliferative activity than cisplatin, it still demonstrated significant cytotoxic effects on certain cancer cell lines, warranting further investigation into its therapeutic potential .
  • Mechanistic Studies : Detailed mechanistic studies are ongoing to elucidate how this compound interacts with specific molecular targets within cells. Initial findings suggest that it may interfere with enzyme activity or protein interactions critical for cell survival and proliferation .

Properties

Molecular Formula

C10H10F3N3O

Molecular Weight

245.20 g/mol

IUPAC Name

[(Z)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]urea

InChI

InChI=1S/C10H10F3N3O/c1-6(15-16-9(14)17)7-3-2-4-8(5-7)10(11,12)13/h2-5H,1H3,(H3,14,16,17)/b15-6-

InChI Key

DZATUGRJMFZZBW-UUASQNMZSA-N

Isomeric SMILES

C/C(=N/NC(=O)N)/C1=CC(=CC=C1)C(F)(F)F

Canonical SMILES

CC(=NNC(=O)N)C1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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